molecular formula C20H21NO4 B5125656 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B5125656
M. Wt: 339.4 g/mol
InChI Key: YZLTYAYGZYLUKO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and an oxane ring, contributing to its distinct chemical properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-19(21-13-15-6-7-17-18(12-15)25-14-24-17)20(8-10-23-11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLTYAYGZYLUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. One common method involves the reaction of 1,3-benzodioxole with a suitable alkylating agent to introduce the benzodioxole moiety. This intermediate is then subjected to further reactions to form the oxane ring and the carboxamide group. The final step often involves the coupling of the benzodioxole intermediate with a phenyl-substituted oxane derivative under specific reaction conditions, such as the use of a base and a coupling reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted benzodioxole and oxane compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, inhibiting their activity. The oxane ring contributes to the compound’s binding affinity and specificity. The compound’s ability to modulate cellular pathways, such as the inhibition of mitochondrial membrane potential, has been linked to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide stands out due to its unique combination of a benzodioxole moiety and an oxane ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate cellular pathways makes it a valuable compound for further research and development in medicinal chemistry and related fields .

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